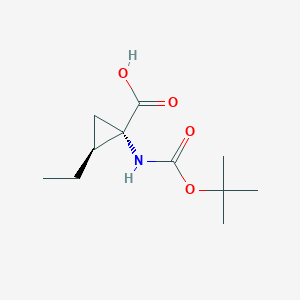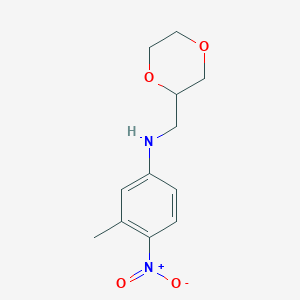
4-(M-tolyl)piperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(M-tolyl)piperazine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a methyl group (M-tolyl) and a sulfonamide group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(M-tolyl)piperazine-1-sulfonamide typically involves the reaction of M-tolylamine with piperazine and a sulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
Step 1: M-tolylamine is reacted with piperazine in the presence of a base like triethylamine.
Step 2: The resulting intermediate is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(M-tolyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(M-tolyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-diabetic properties and potential use in treating type 2 diabetes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(M-tolyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethyl-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)piperazine-1-sulfonamide
- 1-(2,3,4-trimethoxybenzyl)piperazine sulfonamide
Uniqueness
4-(M-tolyl)piperazine-1-sulfonamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a piperazine ring and a sulfonamide group makes it particularly effective as a DPP-4 inhibitor, offering potential therapeutic benefits in the treatment of type 2 diabetes .
Propiedades
Fórmula molecular |
C11H17N3O2S |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c1-10-3-2-4-11(9-10)13-5-7-14(8-6-13)17(12,15)16/h2-4,9H,5-8H2,1H3,(H2,12,15,16) |
Clave InChI |
KZCSVJHVCLDEOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
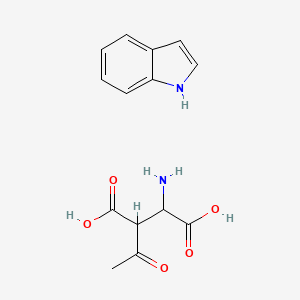

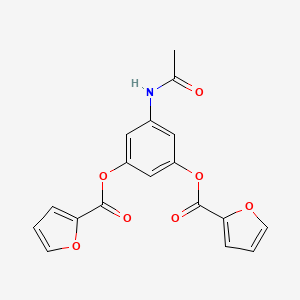

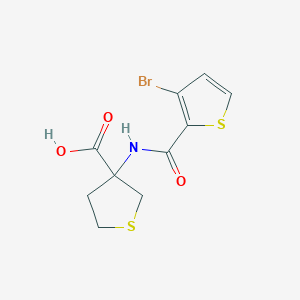
![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
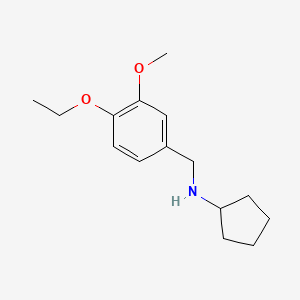
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B14908681.png)

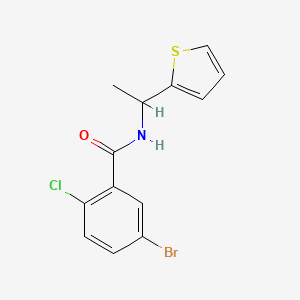
![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
